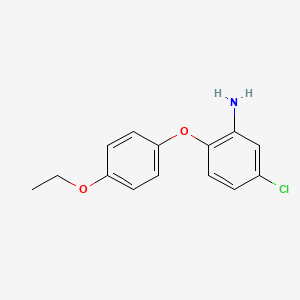

5-Chloro-2-(4-ethoxyphenoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(4-ethoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIYDYKMHCBXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901280593 | |

| Record name | 5-Chloro-2-(4-ethoxyphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16824-53-6 | |

| Record name | 5-Chloro-2-(4-ethoxyphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16824-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(4-ethoxyphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(4-ethoxyphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(4-ethoxyphenoxy)aniline is a substituted diaryl ether containing an aniline moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse pharmacological activities and material properties exhibited by related compounds. Diaryl ethers are recognized for their conformational flexibility and ability to mimic other functional groups, while the aniline portion provides a key site for further chemical modification and interaction with biological targets. The presence of a chloro- and an ethoxy- substituent further modulates the electronic and lipophilic character of the molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. In the absence of extensive experimentally derived data in the public domain, this guide combines available information with in silico predictions and established analytical methodologies. The objective is to equip researchers with a thorough understanding of the compound's characteristics and to provide the necessary protocols to empirically determine its key physicochemical parameters.

Chemical Identity and Structure

The foundational information for this compound is summarized in the table below.

| Property | Value | Source |

| CAS Number | 16824-53-6 | [1] |

| Molecular Formula | C₁₄H₁₄ClNO₂ | [1] |

| Molecular Weight | 263.73 g/mol | [1] |

| IUPAC Name | 5-chloro-2-(4-ethoxyphenoxy)benzenamine | |

| Canonical SMILES | CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N | [2] |

| InChI | InChI=1S/C14H14ClNO2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2,16H2,1H3 | [2] |

The structure of this compound, depicted below, consists of a central 2-phenoxyaniline core. A chlorine atom is substituted at the 5-position of the aniline ring, and an ethoxy group is present at the 4-position of the phenoxy ring.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

Due to a lack of publicly available experimental data, the following physicochemical properties have been predicted using well-established in silico models. These predictions provide valuable estimates for guiding experimental design and understanding the compound's likely behavior.

| Property | Predicted Value | Prediction Method/Software |

| logP | 4.69 | ChemSrc Prediction |

| pKa (most acidic) | ~16-18 (Amine N-H) | General estimate for anilines |

| pKa (most basic) | ~3-4 (Amine) | ACD/Labs Percepta, ChemAxon |

| Aqueous Solubility | Low | Predicted based on high logP |

| Polar Surface Area | 44.48 Ų | ChemSrc Prediction |

Expert Insights on Predicted Properties:

-

Lipophilicity (logP): The predicted logP of 4.69 suggests that this compound is a highly lipophilic molecule. This high lipophilicity indicates a preference for non-polar environments and suggests low aqueous solubility. In a drug discovery context, this property would significantly influence the compound's membrane permeability and potential for accumulation in fatty tissues.

-

Acidity and Basicity (pKa): The aniline functional group is weakly basic. The predicted basic pKa of ~3-4 indicates that the amine will be protonated only under strongly acidic conditions. The N-H protons are very weakly acidic, with a pKa likely in the range of 16-18, and will not be deprotonated under normal physiological or experimental conditions. Understanding the pKa is crucial for designing salt forms, predicting solubility at different pH values, and understanding potential drug-receptor interactions.

-

Aqueous Solubility: Consistent with the high predicted logP, the aqueous solubility is expected to be low. This is a critical parameter for drug development, as poor solubility can lead to low bioavailability.

Experimental Determination of Physicochemical Properties

The following sections outline standard, validated protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped to pack the sample into the sealed end to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting) are recorded as the melting range. A narrow melting range is indicative of high purity.

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination

For liquid compounds or those that can be distilled without decomposition, the boiling point is a key characteristic.

Protocol: Micro Boiling Point Determination (Siwoloboff Method)

-

Sample Preparation: A small volume (a few drops) of liquid this compound is placed in a small-diameter test tube.

-

Capillary Insertion: A melting point capillary tube is sealed at one end and placed, open end down, into the liquid.

-

Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Solubility Determination

Determining the solubility in various solvents, particularly water and pharmaceutically relevant media, is critical for drug development.

Protocol: Shake-Flask Method for Aqueous Solubility (OECD Guideline 105) [3]

-

Equilibration: An excess amount of this compound is added to a known volume of water in a flask.

-

Shaking/Stirring: The flask is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered or centrifuged to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Result: The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, it refers to the pKa of its conjugate acid.

Protocol: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum will provide information on the number and environment of the protons in the molecule. Expected signals would include those for the aromatic protons (likely in the range of 6.5-7.5 ppm), the ethoxy group (a quartet for the -OCH₂- protons around 4.0 ppm and a triplet for the -CH₃ protons around 1.4 ppm), and the amine protons (-NH₂) which may appear as a broad singlet.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atoms attached to the electronegative oxygen, nitrogen, and chlorine atoms will be deshielded and appear at higher chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

N-H stretch: Around 3300-3500 cm⁻¹ (typically two bands for a primary amine).

-

C-H stretch (aromatic): Just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Just below 3000 cm⁻¹.

-

C=C stretch (aromatic): In the 1450-1600 cm⁻¹ region.

-

C-O stretch (aryl ether): Strong bands around 1200-1250 cm⁻¹.

-

C-N stretch: Around 1250-1350 cm⁻¹.

-

C-Cl stretch: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 263 (for the ³⁵Cl isotope) and 265 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. The fragmentation pattern would likely involve cleavage of the ether bond and loss of the ethoxy group.

Synthesis and Potential Applications

Synthesis:

This compound can be synthesized via a nucleophilic aromatic substitution reaction, such as the Ullmann condensation . A general synthetic approach would involve the reaction of 2,5-dichloroaniline or a related precursor with 4-ethoxyphenol in the presence of a copper catalyst and a base.

Caption: General scheme for Ullmann condensation.

Potential Applications:

While specific applications for this compound are not widely reported, related substituted anilines and diaryl ethers are prevalent in several fields:

-

Drug Discovery: The phenoxy aniline scaffold is present in a number of biologically active molecules. The substituents on the aromatic rings can be tailored to optimize binding to specific biological targets, making this class of compounds attractive for the development of new therapeutic agents.[4][5][6]

-

Agrochemicals: Many herbicides and fungicides contain diaryl ether and substituted aniline moieties.

-

Materials Science: Substituted anilines are used as monomers for the synthesis of conducting polymers and as components in the formulation of dyes and pigments.[7]

Safety and Handling

Based on available safety data, this compound is classified as an irritant.[1] It may cause an allergic skin reaction and serious eye irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a molecule with potential for further investigation in various scientific disciplines. While a comprehensive experimental dataset of its physicochemical properties is not yet available, this guide provides a solid foundation for researchers by presenting predicted properties and detailing the established methodologies for their experimental determination. The information and protocols outlined herein are intended to facilitate future research and a deeper understanding of this and related compounds.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

-

PubChemLite. This compound hydrochloride (C14H14ClNO2). [Link]

-

Velpandian, T., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130512. [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

-

Knowde. (2023). Industrial Applications of Aniline. [Link]

Sources

- 1. MoKa - pKa modelling [moldiscovery.com]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. schrodinger.com [schrodinger.com]

- 4. synarchive.com [synarchive.com]

- 5. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cresset-group.com [cresset-group.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Chloro-2-(4-ethoxyphenoxy)aniline: Synthesis, Characterization, and Potential in Drug Discovery

This technical guide provides a comprehensive overview of 5-Chloro-2-(4-ethoxyphenoxy)aniline (CAS Number: 16824-53-6), a diaryl ether derivative with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into its synthesis, analytical characterization, and prospective biological significance.

Introduction: The Significance of the Diaryl Ether and Chloro-Aniline Motifs

The molecular architecture of this compound incorporates two key pharmacophores: a diaryl ether linkage and a chloro-substituted aniline moiety. Diaryl ethers are prevalent in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] The conformational flexibility of the ether linkage allows these molecules to adapt to the binding sites of various biological targets.

Similarly, the aniline substructure is a common feature in many pharmaceuticals. The presence of a chlorine atom on the aniline ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy and pharmacokinetics.[7] The specific substitution pattern of this compound, with the chloro group at the 5-position and the diaryl ether at the 2-position of the aniline ring, presents a unique scaffold for the exploration of novel therapeutic agents.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 16824-53-6 | [8] |

| Molecular Formula | C₁₄H₁₄ClNO₂ | [9] |

| Molecular Weight | 263.72 g/mol | [9] |

| Melting Point | 67-70 °C | |

| Boiling Point | 232 °C | |

| Appearance | Expected to be a solid at room temperature | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane |

Safety Profile:

The safety data sheet for this compound indicates that it is a hazardous substance.

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

-

Sensitization: May cause an allergic skin reaction.

-

Carcinogenicity: Suspected of causing cancer.

It is imperative that this compound is handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and that all work is conducted in a well-ventilated fume hood.

Proposed Synthesis Methodology

Overall Reaction Scheme:

Caption: Proposed two-step synthesis of this compound.

Step 1: Ullmann Condensation for Diaryl Ether Formation

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[10][11][12]

Protocol:

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-chloro-2-nitrophenol (1.0 eq), 4-iodoethoxybenzene (1.1 eq), potassium carbonate (K₂CO₃) (2.0 eq), and copper(I) iodide (CuI) (0.1 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 5-chloro-2-nitrophenol.

-

Reaction: Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate nitro compound.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common and reliable transformation. While catalytic hydrogenation (e.g., H₂ over Pd/C) is effective, a milder and often more practical laboratory-scale method involves the use of iron powder in the presence of an ammonium salt.[13][14][15]

Protocol:

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the intermediate nitro compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Reagent Addition: Add iron powder (Fe) (5.0 eq) and ammonium chloride (NH₄Cl) (5.0 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.

-

Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extraction: Add water and ethyl acetate to the residue in a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, purify the final product by column chromatography on silica gel or by recrystallization.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of structurally similar compounds, the following are the predicted ¹H and ¹³C NMR chemical shifts for the target molecule.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.0-7.2 (m, 4H): Aromatic protons on the ethoxyphenoxy ring.

-

δ 6.7-6.9 (m, 3H): Aromatic protons on the chloro-aniline ring.

-

δ 4.0 (q, J = 7.0 Hz, 2H): Methylene protons of the ethoxy group.

-

δ 3.8 (br s, 2H): Amine protons (-NH₂). The chemical shift of these protons can vary and they may exchange with D₂O.

-

δ 1.4 (t, J = 7.0 Hz, 3H): Methyl protons of the ethoxy group.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 155-158: Quaternary carbon of the ethoxyphenoxy ring attached to oxygen.

-

δ 145-148: Quaternary carbon of the chloro-aniline ring attached to the amine group.

-

δ 140-143: Quaternary carbon of the chloro-aniline ring attached to the ether oxygen.

-

δ 115-130: Aromatic CH carbons.

-

δ 63-65: Methylene carbon of the ethoxy group.

-

δ 14-16: Methyl carbon of the ethoxy group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The predicted monoisotopic mass for C₁₄H₁₄ClNO₂ is 263.0713 g/mol .[9] The mass spectrum would be expected to show a characteristic isotopic pattern for the presence of one chlorine atom.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.

Proposed HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

Caption: A typical workflow for the HPLC analysis of this compound.

Potential Applications in Drug Discovery

While there is no specific biological data for this compound in the public domain, its structural motifs are present in numerous biologically active molecules, suggesting its potential as a valuable building block in drug discovery.

Potential Therapeutic Areas:

-

Oncology: Diaryl ether-containing compounds have been investigated as anticancer agents, with some acting as kinase inhibitors.[1][4] The substitution pattern of the target molecule could be explored for its potential to inhibit specific kinases involved in cancer cell proliferation and survival.

-

Inflammatory Diseases: The diaryl ether scaffold is also found in molecules with anti-inflammatory properties. Further derivatization of the aniline nitrogen could lead to compounds with activity against inflammatory targets.

-

Infectious Diseases: Chloro-substituted anilines and diaryl ethers have been incorporated into compounds with antibacterial and antiviral activities.

Caption: Conceptual workflow for exploring the drug discovery potential of this compound.

Conclusion

This compound is a chemical entity with significant potential as a scaffold in the design and synthesis of novel therapeutic agents. This technical guide has provided a plausible synthetic route, proposed analytical methodologies for its characterization, and outlined its potential applications in drug discovery based on the established biological activities of its core structural motifs. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10826070500532514]

- Synthesis of 5-chloro-2-nitrophenol - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-5-chloro-2-nitrophenol/]

- 16824-53-6 Cas No. This compound | Matrix Scientific. [URL: https://www.matrixscientific.com/5-chloro-2-4-ethoxyphenoxy-aniline-16824-53-6.html]

- Diaryl ether derivatives as anticancer agents – a review - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/md/c2md20199b]

- Diaryl ether derivatives as anticancer agents - A review | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Diaryl ether derivatives as anticancer agents – a review – RSC Medicinal Chemistry Blog. [URL: https://blogs.rsc.

- MedChemComm REVIEW - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlepdf/2012/md/c2md20199b]

- US4310711A - Process for preparing 5-chloro-2-nitrophenol - Google Patents. [URL: https://patents.google.

- Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Design of novel diaryl ethers as antitumor agents. - ResearchGate. [URL: https://www.researchgate.net/publication/378121658_Design_of_novel_diaryl_ethers_as_antitumor_agents]

- 2-Phenoxyaniline(2688-84-8) 1 H NMR - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/2688-84-8_1HNMR.htm]

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [URL: https://www.mdpi.com/1420-3049/26/16/4782]

- Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... - ResearchGate. [URL: https://www.researchgate.net/figure/The-1-H-NMR-chemical-shift-values-d-ppm-of-aniline-and-2-butylthioaniline-and-the_fig1_225026909]

- Ullmann condensation - Wikipedia. [URL: https://en.wikipedia.

- Synthesis of hydroxyquinolines from various 2‐aryloxy/alkoxy benzaldehydes. Reaction conditions - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-hydroxyquinolines-from-various-2-aryloxy-alkoxy-benzaldehydes-Reaction_tbl2_281283620]

- This compound hydrochloride (C14H14ClNO2) - PubChemLite. [URL: https://pubchemlite.org/compound/5-chloro-2-(4-ethoxyphenoxy)anilinehydrochloride]

- Reduction of nitroarenes to anilines in basic alcoholic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1997/p2/a704259d]

- 5-Chloro-2-nitrophenol | 611-07-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8236541.htm]

- Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection - Benchchem. [URL: https://www.benchchem.

- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.

- reduction of nitro groups to anilines - YouTube. [URL: https://www.youtube.

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]

- Reduction of nitro compounds - Wikipedia. [URL: https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds]

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [URL: https://www.chem.ucla.edu/~harding/IGOC/O/oisopropylaniline01.html]

- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. [URL: https://helda.helsinki.fi/bitstream/handle/10138/39106/progradu_tiina_sarelainen.pdf?sequence=2]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7111421/]

- US4564712A - Process for the preparation of diphenyl ethers - Google Patents. [URL: https://patents.google.

- Amine synthesis by nitro compound reduction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/amine-synthesis-nitro-reduction.shtm]

- Ullmann Reaction - BYJU'S. [URL: https://byjus.com/chemistry/ullmann-reaction/]

- Scheme 6 Synthesis of 2-arylquinolines from anilines, aromatic aldehydes and vinyl ethers. - ResearchGate. [URL: https://www.researchgate.

- 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides - Zeitschrift für Naturforschung. [URL: https://www.

- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [URL: https://www.chem.ucla.

- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Journal of Agricultural and Food Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.0c03369]

- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32786826/]

- 2-Phenoxyaniline | 2688-84-8 | FP106356 - Biosynth. [URL: https://www.biosynth.com/p/FP106356/2-phenoxyaniline]

- THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE - Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/pdf/10.1139/v63-181]

- Aniline Synthesis via Tin Reduction (Science Explained) - YouTube. [URL: https://www.youtube.

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [URL: https://www.beilstein-journals.org/bjoc/articles/14/85]

- (1) Synthesis of 2-chloro-5-nitrophenol - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-chloro-5-nitrophenol/]

- 2688-84-8|2-Phenoxyaniline|BLD Pharm. [URL: https://www.bldpharm.com/products/2688-84-8.html]

- Application Notes and Protocol for Buchwald-Hartwig Amination Utilizing Diphenyl(m-tolyl)phosphine - Benchchem. [URL: https://www.benchchem.com/application-notes-and-protocol-for-buchwald-hartwig-amination-utilizing-diphenyl-m-tolyl-phosphine]

- Chemical shifts. [URL: https://www.chem.wisc.edu/deptfiles/genchem/netorial/modules/nmr/02chemical_shift/shift05.htm]

- CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents. [URL: https://patents.google.

- Special Issue : Kinase Inhibitor Chemistry - MDPI. [URL: https://www.mdpi.com/journal/molecules/special_issues/kinase_inhibitor_chemistry]

- 2-Phenoxyaniline 99 2688-84-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/346683]

- 2688-84-8 | 2-Phenoxyaniline - ChemScene. [URL: https://www.chemscene.com/products/2-Phenoxyaniline-2688-84-8.html]

- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [URL: https://www.researchgate.

Sources

- 1. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. blogs.rsc.org [blogs.rsc.org]

- 4. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. youtube.com [youtube.com]

- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 15. youtube.com [youtube.com]

Molecular structure and weight of 5-Chloro-2-(4-ethoxyphenoxy)aniline

An In-depth Technical Guide on the Molecular Structure and Properties of 5-Chloro-2-(4-ethoxyphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted diphenyl ether derivative of significant interest in medicinal chemistry and materials science. Its structural framework, incorporating an aniline core, a halogen substituent, and a flexible ether linkage, presents a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a detailed examination of its molecular structure, a precise calculation of its molecular weight, and an exploration of its key physicochemical properties. Furthermore, it outlines authoritative workflows for its synthesis and analytical characterization, offering field-proven insights into the practical application of this compound in a research and development setting. The protocols and data presented herein are designed to serve as a foundational resource for professionals engaged in drug discovery and chemical synthesis.

Chemical Identity and Nomenclature

The unique identity of a chemical compound is unequivocally established through a combination of its structural formula and standardized nomenclature. This compound is systematically named based on the IUPAC (International Union of Pure and Applied Chemistry) conventions, which designate the aniline moiety as the parent structure. The substituents are numbered accordingly, with the amino group defining position 1.

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 16824-53-6 | [1][2] |

| Molecular Formula | C₁₄H₁₄ClNO₂ | [2][3] |

| Canonical SMILES | CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N | [3] |

| InChI | InChI=1S/C14H14ClNO2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2,16H2,1H3 | [3] |

Elucidation of the Molecular Structure

The molecular architecture of this compound is comprised of three key functional domains: a chloro-substituted aniline ring, a flexible diphenyl ether linkage, and an ethoxy-substituted phenoxy ring.

-

Aniline Core : The primary scaffold is a benzene ring substituted with an amino (-NH₂) group and a chlorine (-Cl) atom. This aniline substructure is a common feature in many pharmacologically active molecules, though its metabolic susceptibility can be a concern in drug design.[4]

-

Diphenyl Ether Linkage : An oxygen atom connects the aniline ring (at position 2) to a second phenyl ring. This ether bond introduces significant conformational flexibility, allowing the two aromatic rings to rotate relative to each other. This flexibility can be critical for optimizing binding affinity to biological targets.

-

Substituent Pattern : The chlorine atom is located at position 5 of the aniline ring, while the ethoxy group (-OCH₂CH₃) is at the para-position (position 4) of the phenoxy ring. This specific arrangement of electron-withdrawing (Cl) and electron-donating (ethoxy) groups dictates the molecule's electronic properties and reactivity.

Caption: 2D structure of this compound.

Molecular Weight and Isotopic Mass

A precise understanding of a molecule's mass is fundamental for both stoichiometric calculations in synthesis and for identity confirmation via mass spectrometry. It is crucial to distinguish between molecular weight (based on isotopic natural abundance) and monoisotopic mass (based on the most abundant isotope of each element).

-

Molecular Weight (MW): This value, also known as the average molecular mass, is calculated using the weighted average of the atomic masses of the constituent elements according to their natural isotopic abundance. It is the value used for converting between mass and moles in laboratory preparations (e.g., weighing 263.73 g of the substance equates to one mole).

-

Monoisotopic Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl). This value is paramount in high-resolution mass spectrometry (HRMS), where instruments can resolve ions differing by minute mass values, allowing for unambiguous molecular formula determination.

Calculation of Molecular Weight:

The molecular formula is C₁₄H₁₄ClNO₂. The calculation is performed as follows:

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 14 | 12.011 | 168.154 |

| Hydrogen (H) | 14 | 1.008 | 14.112 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 263.724 |

Summary of Mass Data:

| Parameter | Value | Significance | Source |

| Molecular Weight | 263.73 g/mol | Stoichiometry, formulation | [2] |

| Exact Mass | 263.07100 Da | High-Resolution Mass Spectrometry | [1] |

| Monoisotopic Mass | 263.07132 Da | High-Resolution Mass Spectrometry | [3] |

Physicochemical Properties and Drug Development Implications

The physicochemical profile of a compound provides critical insights into its likely behavior in biological systems, guiding its potential application in drug development.

| Property | Value | Implication for Drug Development | Source |

| cLogP | 3.7 - 4.7 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. May require formulation strategies to improve bioavailability. | [1][3] |

| Polar Surface Area (PSA) | 44.48 Ų | This value is well within the desired range (< 140 Ų) for predicting good cell membrane permeability and oral bioavailability. | [1] |

| Hazard Classification | Irritant | Standard personal protective equipment (PPE), including gloves and safety glasses, is required for handling. | [2] |

Expert Insight: The combination of a high LogP and a favorable PSA suggests that this compound possesses a promising profile for crossing biological membranes. However, its high lipophilicity may present challenges related to solubility and potential off-target binding. These properties make it an interesting candidate for targeting intracellular proteins or for applications where penetration into the central nervous system is desired, but they also highlight the need for careful optimization and formulation in any therapeutic development program.

Proposed Synthesis and Analytical Workflow

A. Plausible Synthetic Pathway

The synthesis of substituted anilines is a well-established area of organic chemistry. A reliable and common method for preparing aniline derivatives is the reduction of the corresponding nitroaromatic precursor. This approach is widely used in industrial synthesis due to the availability of starting materials and the high efficiency of the reduction step. A plausible two-step synthesis for this compound would involve an initial nucleophilic aromatic substitution or Ullmann condensation to form the diaryl ether, followed by the reduction of the nitro group.

Caption: Proposed two-step synthesis of the target compound.

B. Self-Validating Analytical Workflow

To ensure the identity, purity, and quality of the synthesized compound, a multi-technique analytical workflow is essential. This workflow creates a self-validating system where each technique provides complementary information, leading to an unambiguous characterization of the final product.

Caption: A self-validating workflow for chemical characterization.

Standard Operating Protocols for Characterization

The following protocols are based on established methods for analogous small molecules and serve as a robust starting point for the characterization of this compound.[5]

A. Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound and quantify any impurities.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 50% B

-

2-15 min: Linear gradient from 50% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 50% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

-

Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

B. Protocol: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To confirm the molecular weight of the compound and identify any volatile impurities.

-

Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

-

Column: Nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 min.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

MS Parameters: Electron Ionization (EI) at 70 eV. Scan range m/z 40-500.

-

Sample Preparation: Prepare a dilute solution (0.1 mg/mL) in ethyl acetate.

-

Analysis: Inject 1 µL. The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the compound's molecular weight and a fragmentation pattern consistent with its structure.

Relevance in Drug Discovery and Chemical Synthesis

Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs incorporating this halogen.[6] The presence of chlorine can enhance membrane permeability, improve metabolic stability, and facilitate strong binding interactions with protein targets. Molecules featuring the diphenyl ether scaffold are also common in drug discovery due to their combination of rigidity and conformational flexibility.

Given its structure, this compound serves as a valuable intermediate or building block.[7] It can be utilized in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): The primary amine group is a versatile handle for further chemical modification, allowing for the construction of amides, sulfonamides, or for use in cyclization reactions to form heterocyclic systems.

-

Agrochemicals: Similar aniline derivatives are used in the development of herbicides and pesticides.[7]

-

Advanced Materials: The aromatic nature of the compound makes it a candidate for the synthesis of polymers, dyes, and other functional materials.

Safety and Handling

As a substituted aniline, this compound should be handled with appropriate care in a laboratory setting.

-

Primary Hazard: Classified as an irritant.[2] May cause skin and eye irritation.

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

References

-

This compound | CAS#:16824-53-6 . Chemsrc. Available from: [Link]

-

5-Chloro-2-(4-chlorophenoxy)aniline . Aldlab Chemicals. Available from: [Link]

-

5-Chloro-2-(4-chlorophenoxy)aniline . AbacipharmTech. Available from: [Link]

-

This compound hydrochloride (C14H14ClNO2) . PubChemLite. Available from: [Link]

-

5-Chloro-2-(4-Chlorophenoxy)Aniline Market - Reports and Data . Reports and Data. Available from: [Link]

-

5-Chloro-2-(o-chlorophenoxy)aniline . SpectraBase. Available from: [Link]

-

5-Chloro-2,4-dimethoxyaniline | C8H10ClNO2 | CID 66807 . PubChem. Available from: [Link]

-

5-Chloro-2-phenoxyaniline | C12H10ClNO | CID 66738 . PubChem. Available from: [Link]

-

5-Chloro-2,4-disulfamoylaniline | Drug Information, Uses, Side Effects . PharmaCompass.com. Available from: [Link]

-

Reactions of Acetoacetates With Electron-deficient Anilines . Sciforum. Available from: [Link]

-

5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 . PubChem. Available from: [Link]

- A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline. Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. Available from: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed. Available from: [Link]

- Synthesis method of 5-chloro-2-methyl aniline. Google Patents.

Sources

- 1. This compound | CAS#:16824-53-6 | Chemsrc [chemsrc.com]

- 2. 16824-53-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. PubChemLite - this compound hydrochloride (C14H14ClNO2) [pubchemlite.lcsb.uni.lu]

- 4. news.umich.edu [news.umich.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reportsanddata.com [reportsanddata.com]

Solubility of 5-Chloro-2-(4-ethoxyphenoxy)aniline in organic solvents

An In-depth Technical Guide to the Solubility of 5-Chloro-2-(4-ethoxyphenoxy)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key consideration for its application in pharmaceutical research and development. The document outlines the theoretical principles governing its solubility, presents a detailed experimental protocol for its determination, and discusses the interpretation of the resulting data.

Introduction: The Critical Role of Solubility in Drug Development

This compound, with the molecular formula C14H14ClNO2 and a molecular weight of 263.73 g/mol , is an aromatic amine with a complex structure incorporating a chloro-substituent, an ether linkage, and an aniline moiety.[1][2] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. A thorough understanding of the solubility of this compound in various organic solvents is therefore paramount for its successful development into a viable drug product. This guide provides both a predictive framework based on molecular structure and a practical, step-by-step methodology for the experimental determination of its solubility.

Predicting Solubility: A "Like Dissolves Like" Approach

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[3][4] The structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile.

The presence of the amine (-NH2) group and the ether (-O-) linkage introduces polarity and the capacity for hydrogen bonding.[3][5] The lone pair of electrons on the nitrogen atom of the amine group can act as a hydrogen bond acceptor, while the hydrogen atoms can act as donors.[6] This suggests potential solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).

Conversely, the two aromatic rings and the chloro-substituent contribute to the molecule's non-polar character. This suggests that the compound will also exhibit solubility in non-polar or weakly polar organic solvents such as toluene, benzene, and diethyl ether, which can interact favorably with the non-polar regions of the molecule through van der Waals forces.[3][5]

Given these structural features, it is anticipated that this compound will demonstrate good solubility in a range of organic solvents, with the extent of solubility being dependent on the specific balance of polar and non-polar interactions.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted shake-flask method for determining the solubility of a solid compound in an organic solvent.[7] This method, while traditional, is robust and provides reliable equilibrium solubility data.

Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Detailed Procedure

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (one in which it is freely soluble, e.g., methanol or acetonitrile).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

-

-

Sample Preparation and Equilibration:

-

To a series of vials, add an excess amount of solid this compound. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.

-

Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to shake for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

-

Sample Analysis:

-

After the equilibration period, carefully remove the vials from the shaker and allow the undissolved solid to settle.

-

Withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

The resulting concentration is the solubility of this compound in the specific organic solvent at the experimental temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner, typically in a table. This allows for easy comparison of the solubility of this compound in different organic solvents.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Organic Solvent | Dielectric Constant (Polarity) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | [Insert experimental data] | [Insert experimental data] |

| Ethanol | 24.5 | [Insert experimental data] | [Insert experimental data] |

| Acetone | 20.7 | [Insert experimental data] | [Insert experimental data] |

| Ethyl Acetate | 6.0 | [Insert experimental data] | [Insert experimental data] |

| Dichloromethane | 9.1 | [Insert experimental data] | [Insert experimental data] |

| Toluene | 2.4 | [Insert experimental data] | [Insert experimental data] |

| Hexane | 1.9 | [Insert experimental data] | [Insert experimental data] |

The interpretation of this data will provide valuable insights into the types of intermolecular forces that govern the solvation of this compound. High solubility in polar solvents would indicate the dominance of hydrogen bonding and dipole-dipole interactions, while high solubility in non-polar solvents would suggest the importance of van der Waals forces.

Molecular Interactions and Solubility

The solubility of this compound is a result of the interplay between the solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The following diagram illustrates the key intermolecular forces that can occur between this compound and a polar protic solvent like ethanol.

Caption: Key intermolecular interactions influencing the solubility of this compound in a polar protic solvent.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers and drug development professionals can obtain the critical solubility data necessary for informed decision-making in formulation development, process chemistry, and preclinical studies. The methodologies described herein are designed to ensure scientific integrity and provide a solid foundation for the successful advancement of this compound as a potential therapeutic agent.

References

[7] Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

[8] ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

[9] N.p. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

[3] Filo. (2025, September 9). Why Amine are soluble in organic solvent like alcohol and ether?

[10] N.p. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

[11] Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

[2] Chemsrc. (2025, September 23). This compound | CAS#:16824-53-6.

[5] N.p. (2020, March 4). Amines and Heterocycles.

NCERT. (n.d.). Amines.

[6] Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.

[1] Matrix Scientific. (n.d.). This compound.

[4] Quora. (2018, March 30). Are amines soluble in organic solvents?

Sources

- 1. 16824-53-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. This compound | CAS#:16824-53-6 | Chemsrc [chemsrc.com]

- 3. Why Amine are soluble in organic solvent like alcohol and ether? | Filo [askfilo.com]

- 4. quora.com [quora.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

A Technical Guide to the Synthesis of 5-Chloro-2-(4-ethoxyphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-(4-ethoxyphenoxy)aniline is a key chemical intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical industry. This guide provides a detailed, in-depth technical overview of a robust and scalable two-step synthesis route for this compound. The methodology is grounded in established chemical principles, beginning with a nucleophilic aromatic substitution (SNAr) to form the diaryl ether core, followed by a chemoselective reduction of a nitro group. This document offers a comprehensive discussion of the reaction mechanisms, step-by-step experimental protocols, safety considerations, and characterization data, designed to equip researchers and drug development professionals with the practical knowledge required for its successful synthesis.

Introduction and Strategic Importance

This compound serves as a critical building block in medicinal chemistry and process development. Its unique trifunctional substitution pattern—comprising an aniline, a chloro group, and a diaryl ether linkage—makes it a versatile precursor for complex molecular architectures. Notably, it is a documented intermediate in the synthesis of several targeted therapeutic agents, including tyrosine kinase inhibitors.

The synthesis of diaryl ethers can be challenging, often requiring harsh conditions or expensive catalysts. The method detailed herein presents an efficient and well-understood pathway that leverages the principles of nucleophilic aromatic substitution, activated by an electron-withdrawing group, which is subsequently converted to the desired aniline functionality.

Retrosynthetic Analysis and Synthesis Strategy

A retrosynthetic analysis of the target molecule, this compound, suggests a logical two-step approach.

Caption: Retrosynthetic disconnection of the target molecule.

-

C-N Bond Formation: The primary amine of the aniline can be obtained from the reduction of a nitro group. This is a highly reliable and common transformation in organic synthesis. The nitro group also serves a crucial dual purpose: it is a precursor to the amine and an activating group for the preceding reaction.

-

C-O Bond Formation (Diaryl Ether): The diaryl ether linkage can be formed via a nucleophilic aromatic substitution (SNAr) reaction. This disconnection leads to two precursors: 4-ethoxyphenol and an activated aryl halide.

Based on this analysis, a robust forward synthesis is proposed:

-

Step 1 (SNAr Reaction): The reaction between 1,4-dichloro-2-nitrobenzene and 4-ethoxyphenol . The nitro group at C2 strongly activates the chlorine atom at the C1 position (ortho position) towards nucleophilic attack by the phenoxide ion.[1][2] The chlorine at C4 is comparatively less activated (meta to the nitro group), ensuring high regioselectivity.[3]

-

Step 2 (Nitro Reduction): The selective reduction of the nitro group in the resulting intermediate, 4-chloro-1-(4-ethoxyphenoxy)-2-nitrobenzene , to yield the final product. This reduction must be chemoselective to preserve the aryl chloride functionality.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-Chloro-1-(4-ethoxyphenoxy)-2-nitrobenzene

This step involves a nucleophilic aromatic substitution (SNAr) where the phenoxide of 4-ethoxyphenol displaces the activated chlorine atom on 1,4-dichloro-2-nitrobenzene.

Reaction Scheme: (Image of 1,4-dichloro-2-nitrobenzene reacting with 4-ethoxyphenol in the presence of a base like K2CO3 in DMSO to yield 4-chloro-1-(4-ethoxyphenoxy)-2-nitrobenzene)

Materials and Equipment:

-

1,4-Dichloro-2-nitrobenzene (reactant)

-

4-Ethoxyphenol (reactant)

-

Potassium carbonate (K₂CO₃), anhydrous (base)

-

Dimethyl sulfoxide (DMSO) (solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup

Experimental Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-dichloro-2-nitrobenzene (1.0 eq), 4-ethoxyphenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

-

Add a sufficient volume of dimethyl sulfoxide (DMSO) to create a stirrable slurry (approx. 3-5 mL per gram of the limiting reagent).

-

Heat the reaction mixture to 120-130 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing cold water (approx. 10 times the volume of DMSO used). This will precipitate the product.

-

Stir the aqueous slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove DMSO and inorganic salts.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or isopropanol if necessary.

Causality and Insights:

-

Choice of Base: Anhydrous potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause significant side reactions.

-

Choice of Solvent: DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic.

-

Temperature: The elevated temperature is necessary to overcome the activation energy of the reaction.[4]

-

Workup: Precipitation in water is an effective method for isolating the water-insoluble organic product from the water-soluble solvent (DMSO) and base (K₂CO₃).

Step 2: Synthesis of this compound

This step involves the chemoselective reduction of the nitro group of the intermediate to an amine. While catalytic hydrogenation is an option, a classical and highly reliable method using tin(II) chloride (SnCl₂) is detailed here due to its excellent functional group tolerance (it will not reduce the aryl chloride).[5][6]

Reaction Scheme: (Image of 4-chloro-1-(4-ethoxyphenoxy)-2-nitrobenzene reacting with SnCl2·2H2O in ethanol to yield this compound)

Materials and Equipment:

-

4-Chloro-1-(4-ethoxyphenoxy)-2-nitrobenzene (reactant)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (reducing agent)

-

Ethanol (solvent)

-

Concentrated Hydrochloric Acid (HCl) (for acidic medium)

-

Sodium hydroxide (NaOH) solution (for basification)

-

Ethyl acetate (extraction solvent)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Experimental Procedure:

-

In a round-bottom flask, suspend 4-chloro-1-(4-ethoxyphenoxy)-2-nitrobenzene (1.0 eq) in ethanol (5-10 mL per gram of nitro compound).

-

Add tin(II) chloride dihydrate (3.0-4.0 eq) to the suspension.

-

Carefully add concentrated hydrochloric acid dropwise while stirring. The reaction is exothermic.

-

After the initial exotherm subsides, heat the mixture to reflux (approx. 78 °C) and maintain for 1-3 hours.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully basify the mixture by adding a cold concentrated aqueous solution of sodium hydroxide (e.g., 6M NaOH) until the pH is >10. Tin hydroxides will precipitate.

-

Extract the aqueous slurry with ethyl acetate (3 x volume of ethanol used).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Causality and Insights:

-

Reducing Agent: Tin(II) chloride is an effective reducing agent for nitroarenes in acidic media.[7] The tin metal itself is the stoichiometric reductant, being oxidized from Sn(II) to Sn(IV).[8]

-

Acidic Medium: The reaction is performed in acidic conditions to protonate the intermediates and prevent side reactions like the formation of azo or azoxy compounds.[7] The initial product is the anilinium chloride salt.

-

Basification: The final workup with a strong base (NaOH) is crucial to deprotonate the anilinium salt and precipitate tin salts, thus liberating the free aniline for extraction into an organic solvent.[7]

Overall Synthesis Workflow and Data Summary

The complete two-step synthesis can be visualized as a clear workflow.

Caption: Experimental workflow for the synthesis of the target compound.

Table 1: Summary of Quantitative Data

| Parameter | Step 1 (SNAr) | Step 2 (Nitro Reduction) | Overall |

| Precursors | 1,4-Dichloro-2-nitrobenzene, 4-Ethoxyphenol | 4-Chloro-1-(4-ethoxyphenoxy)-2-nitrobenzene | - |

| Typical Molar Ratio | 1.0 : 1.1 (Aryl Halide : Phenol) | 1.0 : 3.5 (Substrate : SnCl₂) | - |

| Typical Yield | 85-95% | 80-90% | 68-85% |

| Purity (Post-Purification) | >98% (HPLC) | >99% (HPLC) | >99% (HPLC) |

Safety and Handling

All experimental procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[9][10][11][12]

-

1,4-Dichloro-2-nitrobenzene: Harmful if swallowed and toxic to aquatic life.[13][14] Avoid inhalation of dust and contact with skin and eyes.[10] It is a suspected carcinogen.[13]

-

4-Ethoxyphenol: Causes skin and serious eye irritation.[15][16] Avoid breathing dust.[9]

-

DMSO: Can facilitate the absorption of other chemicals through the skin. Handle with care.

-

Tin(II) chloride: Corrosive and may cause sensitization.[5]

-

Concentrated HCl and NaOH: Highly corrosive. Handle with extreme care, ensuring proper PPE is worn. The neutralization step is highly exothermic and should be performed slowly in an ice bath.

Conclusion

This guide outlines a reliable and scalable two-step synthesis for this compound. The chosen pathway, proceeding through a regioselective SNAr reaction followed by a chemoselective nitro group reduction, is based on well-established and high-yielding transformations. By providing detailed protocols and explaining the chemical principles behind each step, this document serves as a valuable resource for chemists in the pharmaceutical and fine chemical industries engaged in the synthesis of complex molecular targets.

References

-

Metasci. (n.d.). Safety Data Sheet 4-Ethoxyphenol. Retrieved from [Link]

-

Reaction Mechanisms. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]

-

Millán, R., & Boronat, M. (2019). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. RSC Publishing. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 1618 - 1,4-DICHLORO-2-NITROBENZENE. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation of nitrobenzene derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. Retrieved from [Link]

-

Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

-

OECD SIDS. (1996). BENZENE, 1,4-DICHLORO-2-NITRO-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

-

American Chemical Society. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

- Google Patents. (n.d.). US4265834A - Process for the catalytic hydrogenation of nitrobenzene.

-

Royal Society of Chemistry. (2024). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline.... Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Sciencemadness.org. (2021). Synthesis of 4-chloro-2-nitrophenol. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound hydrochloride (C14H14ClNO2). Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved from [Link]

-

StudySmarter. (n.d.). Nucleophilic Aromatic Substitution Exam Prep. Retrieved from [Link]

-

Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

-

AbacipharmTech. (n.d.). 5-Chloro-2-(4-chlorophenoxy)aniline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.

- Google Patents. (n.d.). US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline.

-

Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

PubMed Central. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]

Sources

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]

- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. orgosolver.com [orgosolver.com]

- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 9. sds.metasci.ca [sds.metasci.ca]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. chemicalbook.com [chemicalbook.com]

- 13. ICSC 1618 - 1,4-DICHLORO-2-NITROBENZENE [inchem.org]

- 14. 1,4-Dichloro-2-nitrobenzene | 89-61-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

Unlocking the Therapeutic Potential of Substituted Phenoxyanilines: A Technical Guide for Researchers

Foreword: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that exhibit a remarkable propensity for binding to a diverse array of biological targets. Substituted phenoxyanilines have undoubtedly earned this distinction. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core research applications of this versatile chemical class. We will explore their synthesis, mechanisms of action, and therapeutic potential across oncology, infectious diseases, and beyond, providing not just protocols, but the scientific rationale that underpins them. Our aim is to equip you with the foundational knowledge and practical methodologies to effectively harness the potential of substituted phenoxyanilines in your own research endeavors.

I. The Synthetic Landscape: Crafting the Phenoxyaniline Core

The biological activity of substituted phenoxyanilines is intrinsically linked to their molecular architecture. The ability to strategically introduce a variety of substituents onto both the phenoxy and aniline rings allows for the fine-tuning of their pharmacological properties. The two primary synthetic routes to the phenoxyaniline core are the Ullmann condensation and nucleophilic aromatic substitution.

Ullmann Condensation: A Classic Approach to C-O Bond Formation

The Ullmann condensation is a cornerstone of phenoxyaniline synthesis, facilitating the formation of the diaryl ether linkage.[1] This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol in the presence of a base.[2]

Conceptual Workflow for Ullmann Condensation:

Caption: General workflow for Ullmann condensation synthesis.

Experimental Protocol: Synthesis of a Generic Substituted Phenoxyaniline via Ullmann Condensation

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine the substituted phenol (1.0 eq), the substituted aryl halide (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants.

-

Reaction: Heat the reaction mixture to a high temperature (typically 120-150 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted phenoxyaniline.

Nucleophilic Aromatic Substitution (SNAr): A Versatile Alternative

Nucleophilic aromatic substitution offers another robust method for synthesizing phenoxyanilines, particularly when the aryl halide is activated by electron-withdrawing groups.[3]

Experimental Protocol: Synthesis of 4-Phenoxyaniline

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) and potassium carbonate (1.5 eq) in dimethyl sulfoxide (DMSO).

-

Addition of Aryl Halide: Add 1-fluoro-4-nitrobenzene (1.1 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.

-

Work-up and Purification: After cooling, pour the reaction mixture into ice-water. The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol to yield 4-(4-nitrophenoxy)aniline.

-

Reduction of the Nitro Group: The nitro-substituted intermediate is then reduced to the corresponding aniline. A common method is to dissolve the compound in ethanol and add stannous chloride dihydrate (SnCl2·2H2O) and concentrated hydrochloric acid. The mixture is refluxed for several hours. After cooling, the pH is adjusted with a base (e.g., NaOH) and the product is extracted, dried, and purified.[4]

II. Therapeutic Frontiers: Phenoxyanilines in Drug Discovery